molecular formula C9H16N3O13P3 B606995 2'-Deoxycytidine-5'-triphosphate trisodium salt CAS No. 109909-44-6

2'-Deoxycytidine-5'-triphosphate trisodium salt

Cat. No.: B606995
CAS No.: 109909-44-6
M. Wt: 467.15693
InChI Key: WBIPTAOOMJEGQO-MILVPLDLSA-K
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Mechanism of Action

Target of Action

The primary target of 2’-Deoxycytidine-5’-triphosphate trisodium salt, also known as dCTP, is DNA polymerase . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks .

Mode of Action

dCTP interacts with DNA polymerase to facilitate the synthesis of DNA . It is incorporated into the growing DNA strand during replication, where it pairs with guanine on the template strand .

Biochemical Pathways

dCTP plays a crucial role in the DNA synthesis pathway . It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It can be deaminated to deoxyuridine monophosphate (dUMP), which is convertible to deoxythymidine triphosphate (dTTP) .

Pharmacokinetics

As a nucleotide analog, it is expected to be taken up by cells and incorporated into the dna during replication . The bioavailability of dCTP would largely depend on its ability to cross cell membranes and resist degradation by nucleases .

Result of Action

The incorporation of dCTP into the DNA strand helps ensure the accurate replication of the genetic material . This is essential for cell division and the maintenance of genetic stability .

Action Environment

The action of dCTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of DNA polymerase and, consequently, the incorporation of dCTP into the DNA . Additionally, the presence of competing nucleotides and the overall cellular nucleotide pool can also influence the action of dCTP .

Biochemical Analysis

Biochemical Properties

2’-Deoxycytidine-5’-triphosphate trisodium salt plays a crucial role in biochemical reactions. It is utilized by cells for DNA polymerase catalyzed synthesis of DNA . This compound interacts with various enzymes and proteins, including DNA polymerase and reverse transcriptases . The nature of these interactions is primarily through binding, where the compound serves as a substrate for these enzymes .

Cellular Effects

The effects of 2’-Deoxycytidine-5’-triphosphate trisodium salt on cells are profound. It influences cell function by participating in DNA synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, an inverse correlation between sensitivity and cellular 2’-Deoxycytidine-5’-triphosphate trisodium salt content has been observed, suggesting that sensitivity of cells might be increased if the 2’-Deoxycytidine-5’-triphosphate trisodium salt content was lowered during cell exposure to ara-C .

Molecular Mechanism

At the molecular level, 2’-Deoxycytidine-5’-triphosphate trisodium salt exerts its effects through binding interactions with biomolecules and enzyme activation. It is synthesized either by de novo pathway or from the multiple phosphorylation steps of cytidine . It is deaminated to deoxyuridine monophosphate (dUMP) which is convertible to deoxythymidine triphosphate (dTTP) .

Metabolic Pathways

2’-Deoxycytidine-5’-triphosphate trisodium salt is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes such as DNA polymerase and reverse transcriptases

Chemical Reactions Analysis

2’-Deoxycytidine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . Major products formed from these reactions include deoxyuridine monophosphate and deoxythymidine triphosphate .

Properties

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIPTAOOMJEGQO-MILVPLDLSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Na3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-51-7
Record name Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Source European Chemicals Agency (ECHA)
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